molecular formula C7H6BrNO3 B1523646 (5-Bromo-2-nitrophenyl)methanol CAS No. 1241894-37-0

(5-Bromo-2-nitrophenyl)methanol

Cat. No.: B1523646
CAS No.: 1241894-37-0
M. Wt: 232.03 g/mol
InChI Key: UGQKJJIHTCXFJT-UHFFFAOYSA-N
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Description

(5-Bromo-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position on a phenyl ring, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-nitrophenyl)methanol typically involves the bromination of 2-nitrophenylmethanol. This can be achieved through the reaction of 2-nitrophenylmethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, including the use of efficient brominating agents and solvents, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products:

    Oxidation: Products include 5-bromo-2-nitrobenzaldehyde or 5-bromo-2-nitrobenzoic acid.

    Reduction: Products include 5-bromo-2-aminophenylmethanol.

    Substitution: Products depend on the nucleophile used, such as 5-amino-2-nitrophenylmethanol or 5-thio-2-nitrophenylmethanol.

Scientific Research Applications

(5-Bromo-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (5-Bromo-2-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Bromo-2-nitrophenyl)amine: Contains an amine group instead of methanol.

    (5-Bromo-2-nitrophenyl)thiol: Contains a thiol group instead of methanol.

Uniqueness: (5-Bromo-2-nitrophenyl)methanol is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which can significantly influence its reactivity and interactions in chemical and biological systems. The methanol group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-bromo-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKJJIHTCXFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241894-37-0
Record name (5-bromo-2-nitro-phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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